Tris(2,4-ditertbutyl-5-methylphenyl) phosphite
CAS No.: 68922-23-6
Cat. No.: VC20486917
Molecular Formula: C45H69O3P
Molecular Weight: 689.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68922-23-6 |
|---|---|
| Molecular Formula | C45H69O3P |
| Molecular Weight | 689.0 g/mol |
| IUPAC Name | tris(2,4-ditert-butyl-5-methylphenyl) phosphite |
| Standard InChI | InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3 |
| Standard InChI Key | LTXMJHWSYUANCC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(OC2=C(C=C(C(=C2)C)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Tris(2,4-di-tert-butylphenyl) phosphite has the molecular formula and a molar mass of 646.92 g/mol . Its structure features three 2,4-di-tert-butylphenol groups bonded to a central phosphorus atom via ester linkages. The tert-butyl substituents impart steric hindrance, enhancing thermal stability and resistance to hydrolysis .
Key Physical Properties:
-
Solubility: Lipophilic, soluble in organic solvents like toluene and dichloromethane .
-
Thermal Stability: Decomposes above 300°C, making it suitable for high-temperature polymer processing .
The absence of a 5-methyl group differentiates this compound from the queried derivative, which remains undocumented in the available literature.
Synthesis and Industrial Production
Multistage Synthesis Process
A patented three-stage synthesis route optimizes yield and purity :
-
Preliminary Stage: Mixing 2,4-di-tert-butylphenol with 40–100% of a catalyst (e.g., magnesium chloride).
-
First Stage: Reacting the mixture with phosphorus trichloride () at 55–70°C under normal pressure for 15–40 minutes.
-
Second Stage: Heating the intermediate to >140°C for 45–75 minutes to eliminate HCl.
-
Third Stage: Vacuum distillation at ≥186°C to isolate the product .
Process Advantages:
Applications in Polymer Stabilization
Antioxidant Mechanisms
As a secondary antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite inhibits polymer degradation by:
-
Peroxide Decomposition: Neutralizing hydroperoxides () via phosphorylation .
-
Synergy with Primary Antioxidants: Enhances the efficacy of phenolic antioxidants (e.g., Irganox 1010) in polyolefins .
Industry Utilization:
-
Polypropylene (PP): Extends service life in automotive components .
-
Polyethylene (PE): Prevents discoloration in packaging materials .
Environmental and Health Considerations
Environmental Prevalence
Despite its industrial utility, Tris(2,4-di-tert-butylphenyl) phosphite and its oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate (AO168═O), are emerging contaminants:
-
Indoor Dust: AO168═O dominates in home dust samples (geometric mean: 1.97 μg/g), contributing 20.7% to total organophosphate ester (OPE) loads .
-
Persistence: Hydrolysis half-lives exceed 100 days in aqueous environments, raising bioaccumulation concerns .
Health Implications:
-
Endocrine Disruption: Structural analogs interfere with thyroid hormone receptors .
-
Toxicity: Rodent studies indicate hepatotoxicity at chronic exposure levels .
Analytical Detection and Standards
Quantification Methods
High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (MS/MS) is the gold standard for detecting Tris(2,4-di-tert-butylphenyl) phosphite and AO168═O .
Reference Materials:
-
HPC Standards: Offers certified reference material (CRM 678243) with a purity of >98% .
-
NIST SRM 2585: Contains AO168═O at 10.9 μg/g, validating method accuracy .
Regulatory Status and Alternatives
Global Regulations
-
EU REACH: Listed as a substance of very high concern (SVHC) due to persistence and bioaccumulation potential .
-
US EPA: Under evaluation for inclusion in the Toxic Substances Control Act (TSCA) inventory .
Sustainable Alternatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume